molecular formula C4H5P B1207970 1H-phosphole CAS No. 288-01-7

1H-phosphole

Cat. No. B1207970
CAS RN: 288-01-7
M. Wt: 84.06 g/mol
InChI Key: DJMUYABFXCIYSC-UHFFFAOYSA-N
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Description

1H-phosphole is a phosphole.

Scientific Research Applications

Spectral and Thermochemical Properties

1H-Phospholes have been studied for their spectral and thermochemical properties. Research has focused on understanding the electronic structure of 1H-phospholes and how this influences their spectral and thermochemical properties, including basicity and protonation sites in different phases (Delaere, Pham-Tran, & Nguyen, 2003).

Characterization by NMR Spectroscopy

1H-Phospholes and their derivatives have been characterized using 1H and 13C NMR spectroscopy. This research provides insights into the absence of certain couplings and the large couplings observed in phospholyl anions (Charrier & Mathey, 1987).

Applications in Asymmetric Catalysis

1H-Phospholes have shown potential in catalysis. For example, 2H-phospholes derived from 1H-phospholes are used in asymmetric catalysis, including hydrogenation and hydroformylation of alkenes (Mathey, Mercier, Robin, & Ricard, 1998).

Synthetic Intermediates in Organophosphorus Chemistry

Transient 2H-phospholes, obtained from 1H-phospholes, are important intermediates in organophosphorus chemistry. They are used in various reactions, including cycloadditions and the production of electroconducting polymers (Mathey, 2004).

Aromatic Character and Reactivity

1H-Phospholes with certain substituents exhibit aromatic character, affecting their reactivity in electrophilic substitution and cycloaddition reactions. This property is used in synthesizing ligands for rhodium complexes and in phosphorylation-related reactions (Keglevich, 2010).

Role in Organic Solar Cells

1H-Phospholes and their π-conjugated derivatives are investigated for their potential in optoelectronic materials, particularly in organic solar cells. The research focuses on understanding their structural, optical, and electrochemical properties (Matano, 2015).

Ligands in Homogeneously-Catalysed Hydroformylation Reactions

Various phospholes, when associated with rhodium, have been used as ligands in hydroformylation reactions, showing effectiveness compared to traditional ligands like triphenylphosphine (Neibecker & Réau, 1989).

properties

CAS RN

288-01-7

Product Name

1H-phosphole

Molecular Formula

C4H5P

Molecular Weight

84.06 g/mol

IUPAC Name

1H-phosphole

InChI

InChI=1S/C4H5P/c1-2-4-5-3-1/h1-5H

InChI Key

DJMUYABFXCIYSC-UHFFFAOYSA-N

SMILES

C1=CPC=C1

Canonical SMILES

C1=CPC=C1

Other CAS RN

288-01-7

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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